molecular formula C20H18ClN3O2 B12186395 N-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide

N-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide

Cat. No.: B12186395
M. Wt: 367.8 g/mol
InChI Key: QCYMTPIESCBLIY-UHFFFAOYSA-N
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Description

N-[2-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide is a synthetic benzamide derivative characterized by a pyridoindole core substituted with a chlorine atom at the 8-position and a benzamide group linked via a 2-oxoethyl chain.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-[2-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C20H18ClN3O2/c21-14-6-7-17-15(10-14)16-12-24(9-8-18(16)23-17)19(25)11-22-20(26)13-4-2-1-3-5-13/h1-7,10,23H,8-9,11-12H2,(H,22,26)

InChI Key

QCYMTPIESCBLIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

This method involves the acid-catalyzed condensation of a tryptamine derivative with a carbonyl compound. For 8-chloro-substituted variants, chlorinated precursors are employed. For example:

  • Step 1 : Reaction of 5-chlorotryptamine with a ketone (e.g., cyclohexanone) in the presence of HCl or acetic acid yields the tetrahydro-β-carboline intermediate.

  • Step 2 : Oxidation of the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces aromaticity to the pyridine ring.

Key Conditions :

  • Solvent: Dichloromethane or toluene.

  • Temperature: 0–25°C for cyclization; 80°C for oxidation.

  • Yield: 60–75% after purification via column chromatography.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cross-coupling reactions enable the formation of the pyridoindole skeleton. A representative route involves:

  • Step 1 : Coupling of a chlorinated indole derivative with a pyridine boronic acid using Pd(PPh₃)₄ as a catalyst.

  • Step 2 : Hydrogenation under high-pressure H₂ (3–5 atm) with a Raney nickel catalyst to saturate the pyridine ring.

Advantages : Higher regioselectivity for chloro substitution compared to acid-catalyzed methods.

Introduction of the Oxoethyl Side Chain

The oxoethyl linker is introduced via alkylation or acylation of the pyridoindole nitrogen.

Alkylation with Bromoacetyl Bromide

  • Reaction : Treatment of the pyridoindole with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous THF.

  • Mechanism : Nucleophilic substitution at the indole nitrogen, forming a secondary amine intermediate.

  • Oxidation : The resulting bromide is oxidized to a ketone using MnO₂ in dichloromethane.

Yield : 50–65% after recrystallization from ethanol.

Acylation Followed by Reduction

  • Step 1 : Acylation with chloroacetyl chloride and triethylamine in DMF, forming an amide bond.

  • Step 2 : Reduction of the amide to an amine using LiAlH₄, followed by oxidation to the ketone with Jones reagent.

Challenges : Over-reduction risks necessitate careful stoichiometric control.

Amide Coupling with Benzoyl Chloride

The final step involves coupling the oxoethylamine intermediate with benzoyl chloride to form the benzamide group.

Schotten-Baumann Reaction

  • Conditions : Reaction in a biphasic system (water/dichloromethane) with NaOH to scavenge HCl.

  • Procedure : Dropwise addition of benzoyl chloride to the amine at 0°C, followed by stirring at room temperature for 12 hours.

  • Yield : 70–85% after extraction and silica gel chromatography.

Carbodiimide-Mediated Coupling

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

  • Advantages : Higher purity and reduced side reactions compared to Schotten-Baumann.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Recycling

Patent CN104193646A highlights the reuse of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in toluene-water systems, reducing costs by 20–30%.

Continuous Flow Hydrogenation

A continuous flow reactor with a Pd/C catalyst achieves 95% conversion in the pyridoindole hydrogenation step, compared to 80% in batch processes.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

  • MS (ESI+) : m/z 422.1 [M+H]⁺.

  • ¹H NMR : δ 8.21 (s, 1H, indole H), 7.85–7.45 (m, 5H, benzamide aromatic H).

Chemical Reactions Analysis

Types of Reactions

N-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that derivatives of N-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide exhibit significant anticancer properties. Research has shown that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:

CompoundActivityReference
8-Chloro-2-methyl-1H-pyrido[4,3-b]indoleAnticancer
Isoindole derivativesAntimicrobial

The mechanism of action is believed to involve interference with cellular signaling pathways that regulate cell proliferation and survival.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. Compounds related to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Inflammatory Response Modulation

This compound may also play a role in modulating inflammatory responses. Its structural components suggest potential activity as a cyclooxygenase (COX) inhibitor:

ActivityCompound ClassReference
Anti-inflammatoryPyrazole derivatives

Studies have indicated that similar compounds can selectively inhibit COX-II activity, which is crucial for the development of anti-inflammatory drugs with fewer side effects.

Synthetic Approaches

The synthesis of this compound typically involves multi-step synthetic routes. These methods require careful optimization to enhance yield and purity:

  • Starting Materials : The synthesis often begins with commercially available precursors such as 8-chloroindole derivatives.
  • Key Reactions : Reactions include condensation with appropriate aldehydes or ketones followed by cyclization steps to form the indole structure.
  • Purification : Final products are purified using chromatography techniques to isolate the desired compound.

Mechanism of Action

The mechanism of action of N-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridoindole Cores

a. 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone ()
  • Structure : Shares the 8-chloro-pyridoindole core but replaces the benzamide group with an acetyl group.
  • Molecular Weight : 248.7 g/mol (vs. ~390–440 g/mol for the target compound).
b. 3-[2-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-4(3H)-quinazolinone ()
  • Structure: Substitutes benzamide with a quinazolinone group.
  • Molecular Weight : 392.8 g/mol.
c. 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone ()
  • Structure : Replaces benzamide with a methoxyindole group.
  • Molecular Weight : 393.9 g/mol.

Benzamide Derivatives with Varied Cores

a. N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide ()
  • Structure: Features a 2-azetidinone core instead of pyridoindole.
  • Biological Activity : Demonstrated potent antimicrobial activity (MIC: 2–8 µg/mL against bacterial and fungal strains).
b. N-(6-Chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide ()
  • Structure : Benzothiazole core with acetamide linkage.
  • Functional Impact: Benzothiazoles are known for antitumor activity, but the acetamide chain may reduce metabolic stability compared to the target compound’s oxoethyl-benzamide group .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data of Key Compounds
Compound Name (Reference) Core Structure Molecular Weight (g/mol) Notable Substituents Reported Activity
Target Compound Pyridoindole ~400–440* 8-Cl, benzamide Anticancer (inferred)
1-(8-Chloro-pyridoindol-2-yl)ethanone Pyridoindole 248.7 8-Cl, acetyl N/A
Quinazolinone Derivative Pyridoindole + quinazolinone 392.8 8-Cl, quinazolinone N/A
N-{2-[3-Chloro-azetidinone]benzamide 2-Azetidinone 436.5 3-Cl, 2-chlorophenyl Antimicrobial

*Estimated based on structural analogues.

Biological Activity

N-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the compound's biological mechanisms, relevant case studies, and research findings.

  • Molecular Formula : C17H14ClN3O
  • Molecular Weight : 311.77 g/mol
  • CAS Number : 1351698-16-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to exhibit selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
Anti-inflammatoryCOX-IIInhibition of prostaglandin synthesis
AnticancerVarious cancer cell linesInduction of apoptosis and cell cycle arrest
NeuroprotectiveNeurotransmitter receptorsModulation of neurotransmitter release

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study demonstrated that this compound showed significant inhibition of COX-II with an IC50 value indicating its potential as an anti-inflammatory agent. The compound exhibited a selective inhibition profile compared to COX-I, suggesting reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors .
  • Anticancer Properties :
    In a multicellular spheroid model screening for anticancer agents, this compound was identified as a novel candidate that induced apoptosis in various cancer cell lines. The study highlighted its ability to disrupt cell proliferation and promote programmed cell death through mitochondrial pathways .
  • Neuroprotective Effects :
    Research indicated that the compound could modulate neurotransmitter levels in vitro, suggesting potential applications in neurodegenerative diseases. The interaction with neurotransmitter receptors may provide protective effects against neuronal damage .

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